6-Chloro-5-fluoro-3-hydroxy-3-((2-methyl-1,3-dioxolan-2-yl)methyl)indolin-2-one
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Overview
Description
6-Chloro-5-fluoro-3-hydroxy-3-((2-methyl-1,3-dioxolan-2-yl)methyl)indolin-2-one is a synthetic indole derivative. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
The synthesis of 6-Chloro-5-fluoro-3-hydroxy-3-((2-methyl-1,3-dioxolan-2-yl)methyl)indolin-2-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different hydroxy or amino derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions it undergoes. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-5-fluoro-3-hydroxy-3-((2-methyl-1,3-dioxolan-2-yl)methyl)indolin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
5-Fluoroindole: Known for its use in medicinal chemistry.
3-Hydroxyindole: Studied for its antioxidant properties. Compared to these compounds, 6-Chloro-5-fluoro-3-hydroxy-3-((2-methyl-1,3-dioxolan-2-yl)methyl)indolin-2-one is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C13H13ClFNO4 |
---|---|
Molecular Weight |
301.70 g/mol |
IUPAC Name |
6-chloro-5-fluoro-3-hydroxy-3-[(2-methyl-1,3-dioxolan-2-yl)methyl]-1H-indol-2-one |
InChI |
InChI=1S/C13H13ClFNO4/c1-12(19-2-3-20-12)6-13(18)7-4-9(15)8(14)5-10(7)16-11(13)17/h4-5,18H,2-3,6H2,1H3,(H,16,17) |
InChI Key |
XAJJIFHUOODCQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)CC2(C3=CC(=C(C=C3NC2=O)Cl)F)O |
Origin of Product |
United States |
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